

# A Comparative Guide to the Pharmacokinetic Profiles of IPN60090 and Telaglenastat

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | IPN60090 dihydrochloride |           |
| Cat. No.:            | B15577455                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of two clinical-stage glutaminase-1 (GLS-1) inhibitors, IPN60090 (also known as IACS-6274) and telaglenastat (CB-839). Both compounds are under investigation for the treatment of various cancers and share a common mechanism of action by targeting tumor cell metabolism through the inhibition of glutamine conversion to glutamate.[1][2] This document summarizes key pharmacokinetic data from clinical trials, outlines the experimental protocols used, and visualizes the targeted metabolic pathway.

#### **Quantitative Pharmacokinetic Data**

The following table summarizes the key human pharmacokinetic parameters for IPN60090 and telaglenastat, derived from Phase I clinical trials. These data provide a snapshot of the absorption, distribution, metabolism, and excretion properties of each inhibitor at their respective recommended Phase II doses (RP2D).



| Pharmacokinetic<br>Parameter | IPN60090 (IACS-6274)  | Telaglenastat (CB-839)              |
|------------------------------|-----------------------|-------------------------------------|
| Dose                         | 180 mg BID            | 800 mg BID                          |
| Cmax                         | 45.8 ± 18.6 μM        | 1496 ng/mL                          |
| Tmax                         | Not Reported          | 4.0 hours                           |
| AUC (0-12hr)                 | 382.48 ± 159.27 hμM   | 7430 ng/mLhr                        |
| Half-life (t½)               | ~12 hours             | 4.2 hours (mean)                    |
| Clinical Trial               | NCT03894540           | NCI-10218                           |
| Patient Population           | Advanced Solid Tumors | IDH-mutant Grade 2/3<br>Astrocytoma |

## Mechanism of Action: Targeting Glutamine Metabolism

Both IPN60090 and telaglenastat are potent and selective inhibitors of glutaminase-1 (GLS-1), a key mitochondrial enzyme in cancer metabolism.[1][2] Many tumor cells become dependent on glutamine as a primary source of carbon for energy production and the synthesis of essential macromolecules.[1] By blocking GLS-1, these inhibitors prevent the conversion of glutamine to glutamate, thereby disrupting the tricarboxylic acid (TCA) cycle and other critical cellular processes that fuel cancer cell proliferation and survival.[1]





Click to download full resolution via product page

Figure 1: Inhibition of glutamine metabolism by IPN60090 and telaglenastat.

## **Experimental Protocols**

The pharmacokinetic data presented in this guide were obtained from early-phase clinical trials. The methodologies employed in these studies are crucial for interpreting the results.

### IPN60090 (IACS-6274) - NCT03894540

The pharmacokinetic profile of IPN60090 was characterized in a first-in-human, biomarker-driven Phase I trial in patients with molecularly selected advanced solid tumors.[3]

- Study Design: The trial utilized a Bayesian Optimal Interval (BOIN) design for dose escalation.[3]
- Dosing: Patients received IPN60090 orally twice daily (BID) at escalating doses.
- Pharmacokinetic Sampling: Serial blood samples were collected to determine the pharmacokinetic profile.[3]



 Bioanalysis: While not explicitly stated in the abstract, plasma concentrations of the drug are typically measured using validated bioanalytical methods such as liquid chromatographytandem mass spectrometry (LC-MS/MS).

#### Telaglenastat (CB-839) - NCI-10218 & NCT02071862

The pharmacokinetic data for telaglenastat was primarily derived from a Phase Ib study (NCI-10218) in patients with IDH-mutant astrocytoma.[4] Additional details on PK sample collection are available from the broader Phase I study NCT02071862.

- Study Design: The NCI-10218 trial employed a standard 3+3 dose-escalation design to determine the recommended Phase II dose.[4] The NCT02071862 was also a doseescalation and expansion study.
- Dosing: Telaglenastat was administered orally twice daily (BID).[4]
- Pharmacokinetic Sampling (NCT02071862): Pharmacokinetic samples were collected on Days 1 and 15 of Cycle 1 at the following time points: pre-dose, 0.5, 1, 2, 4, 6, and 8 hours post-dose.
- Bioanalysis (NCT02071862): Plasma concentrations of telaglenastat were determined using high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS).
  Pharmacokinetic parameters were estimated using non-compartmental analysis.





Click to download full resolution via product page

Figure 2: A generalized workflow for a Phase I pharmacokinetic study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
- 2. ascopubs.org [ascopubs.org]
- 3. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTNI-23. PRELIMINARY SAFETY AND PHARMACOKINETICS DATA FOR A PHASE 1B TRIAL OF TELAGLENASTAT IN COMBINATION WITH RADIATION THERAPY AND TEMOZOLOMIDE IN PATIENTS WITH IDH-MUTANT GRADE 2/3 ASTROCYTOMA (NCI-10218) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Pharmacokinetic Profiles of IPN60090 and Telaglenastat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577455#comparing-the-pharmacokinetic-profiles-of-ipn60090-and-telaglenastat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com